(5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride
Overview
Description
“(5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride” is a chemical compound that belongs to the class of thiadiazole derivatives. It has a CAS Number of 1228880-32-7 and a molecular weight of 227.72 .
Synthesis Analysis
The synthesis of 5-Phenyl-1,3,4-thiadiazole-2-amine, a related compound, has been reported in a single step reaction . A series of heterocyclic azodyes were synthesized by diazotisation of 5-phenyl-1,3,4-thiadiazole-2-amine by nitrosyl sulphuric acid followed by coupling with different coupling compounds .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9N3S.ClH/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7;/h1-5H,6,10H2;1H .Physical and Chemical Properties Analysis
“this compound” is a solid compound .Safety and Hazards
Future Directions
The increasing usage of azo dyes in the electronic industry, such as colorimetric sensors, nonlinear optical (NLO) devices and liquid crystalline displays (LCDs) used as potential sensitizers for photodynamic therapy (PDT) has attracted much attention . Therefore, “(5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride” and its derivatives could potentially find applications in these areas.
Mechanism of Action
Target of Action
It is known that similar compounds act as bidentate ligands coordinating through the nitrogen atom .
Mode of Action
Based on its structural similarity to other thiadiazole derivatives, it may interact with its targets through the nitrogen atom .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a dry and cool environment .
Action Environment
It is known that the compound should be stored at room temperature in a dry and cool environment .
Biochemical Analysis
Biochemical Properties
(5-Phenyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. One notable interaction is with the Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1). This enzyme is a key player in oncogenic cell-signaling cascades, and this compound has been identified as an inhibitor of SHP1 . The compound exhibits selective inhibition, showing about two-fold selectivity for SHP1 over SHP2 and no detectable activity against PTP1B and TCPTP . This selective inhibition is crucial for its potential therapeutic applications, particularly in cancer treatment.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting SHP1, the compound can disrupt oncogenic signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules. Its inhibition of SHP1 involves binding to the enzyme’s active site, thereby preventing its interaction with substrates . This inhibition leads to downstream effects on cell signaling pathways, ultimately affecting gene expression and cellular behavior. The compound’s selectivity for SHP1 over other phosphatases is attributed to its unique structural features, which allow for specific binding interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of SHP1, leading to prolonged effects on cell signaling and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits SHP1 without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including off-target interactions and disruption of normal cellular processes. Threshold effects have been observed, where a minimum concentration is required to achieve significant SHP1 inhibition and therapeutic benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may lead to the formation of active or inactive metabolites, which can influence its overall efficacy and safety . Understanding these metabolic pathways is essential for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its localization to target sites . Its distribution within tissues can affect its efficacy and potential side effects, with preferential accumulation in certain tissues potentially leading to localized effects.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects, making it a key factor in its mechanism of action.
Properties
IUPAC Name |
(5-phenyl-1,3,4-thiadiazol-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S.ClH/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7;/h1-5H,6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFKTKMNWYASNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228880-32-7 | |
Record name | 1,3,4-Thiadiazole-2-methanamine, 5-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228880-32-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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